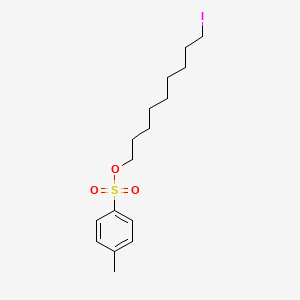

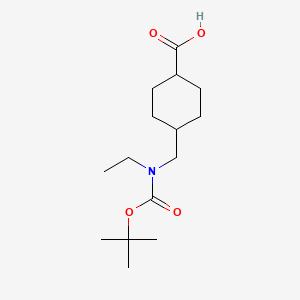

![molecular formula C9H11BrClNO2S B1414314 3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride CAS No. 2140326-30-1](/img/structure/B1414314.png)

3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

Azetidines, including “3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride”, can be synthesized through various methods. One of the common methods is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide . Recent advances have also seen the development of new [2+2] cycloaddition reactions for azetidine synthesis .Chemical Reactions Analysis

Azetidines, including “3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride”, can undergo various chemical reactions. These include practical C(sp3)–H functionalization and facile opening with carbon nucleophiles . They can also be used in polymer synthesis .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

- Sulfonamides, including sulfonyl or sulfonamide-based analogues, have demonstrated a wide range of pharmacological properties. They are part of structural diversity crucial for discovering new therapeutic agents. Over 150 FDA-approved sulfur-based drugs are available, treating various diseases with significant therapeutic power (Zhao et al., 2018).

Antimicrobial and Anticancer Applications

- Sulfonamide derivatives have been found to display a broad bioactive spectrum after chemical modifications, showing wide medicinal applications with significant development value. They have been actively researched for their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and anticonvulsant properties, among others (Shichao et al., 2016).

Neurological Disorders

- N-sulfonylamino azines, a class of compounds similar to sulfonamide derivatives, have been explored for their potential in treating neurological disorders. Some derivatives have shown promise as competitive AMPA receptor antagonists, potentially useful in treating epilepsy and schizophrenia (Elgemeie et al., 2019).

Environmental Presence and Impact

- With the widespread use of sulfonamides in healthcare and veterinary medicine, their presence in the environment and potential impacts on human health and ecosystems have become a topic of research. Small amounts of sulfonamides in the environment, mainly from agricultural activities, have been linked to changes in microbial populations, which could pose global health hazards (Baran et al., 2011).

Synthesis and Chemical Properties

- Research into the synthesis and characterization of novel cyclic compounds containing aminobenzene sulfonamide has been carried out, highlighting the versatility and value of sulfonamide derivatives in organic syntheses and pharmaceutical development (Kaneda, 2020).

Orientations Futures

Azetidines, including “3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride”, have seen remarkable advances in their chemistry and reactivity. Future directions include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, and the use of azetidines in polymer synthesis .

Propriétés

IUPAC Name |

3-(3-bromophenyl)sulfonylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S.ClH/c10-7-2-1-3-8(4-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXNVGVMGWMABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]-](/img/structure/B1414232.png)

![Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo-](/img/structure/B1414233.png)

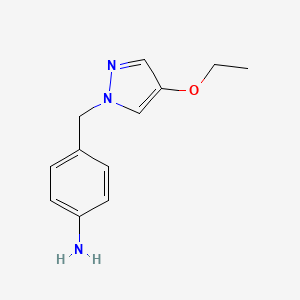

![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one](/img/structure/B1414236.png)

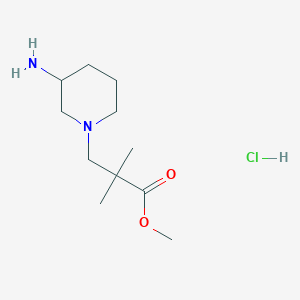

![3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride](/img/structure/B1414242.png)

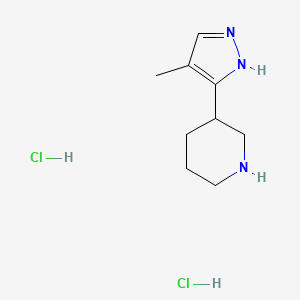

![3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1414245.png)

![Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate](/img/structure/B1414254.png)